molecular formula C7H4F4O B1333810 2-Fluoro-3-(trifluoromethyl)phenol CAS No. 207291-85-8

2-Fluoro-3-(trifluoromethyl)phenol

Cat. No. B1333810
Key on ui cas rn: 207291-85-8
M. Wt: 180.1 g/mol
InChI Key: DOICLFHNNMXINV-UHFFFAOYSA-N
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Patent
US07608639B2

Procedure details

A mixture of 2-fluoro-3-(trifluoromethyl)-phenol (4.87 g, 27.04 mmol) and iodomethane (4.60 g, 32.4 mmol) in acetone (50 mL) is cooled to 0° C. and then 325 mesh potassium carbonate (4.48 g, 32.4 mmol) is added. The reaction is warmed to rt and stirred for 17 hours under N2. The reaction filtered to remove the solids, and the filtrate is acidified with 1 N HCl. The mixture is diluted with water and extracted with Et2O. The organic layer is dried (Na2SO4), and the solvent is removed in vacuo to afford 4.76 g (91%) of 2-fluoro-3-methoxybenzotrifluoride that is utilized without purification. Rf=0.35 (4/1 hexanes/EtOAc). 1H NMR (400 MHz, CDCl3).
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][C:3]=1[OH:12].IC.[C:15](=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:1][C:2]1[C:3]([O:12][CH3:15])=[CH:4][CH:5]=[CH:6][C:7]=1[C:8]([F:10])([F:11])[F:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
FC1=C(C=CC=C1C(F)(F)F)O
Name
Quantity
4.6 g
Type
reactant
Smiles
IC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 17 hours under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is warmed to rt
FILTRATION
Type
FILTRATION
Details
The reaction filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
ADDITION
Type
ADDITION
Details
The mixture is diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=C(C=CC=C1OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.76 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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